Cas no 1351653-87-6 (2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one)

2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one
- 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-4-one
- 1351653-87-6
- 2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one
- F6122-0128
- AKOS024532640
- VU0532478-1
- 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one
-
- インチ: 1S/C17H17NO4S/c19-13-11-15(22-14-4-2-1-3-12(13)14)16(20)18-7-5-17(6-8-18)21-9-10-23-17/h1-4,11H,5-10H2
- InChIKey: PCGORDFJJOOGJU-UHFFFAOYSA-N
- ほほえんだ: C1(C(N2CCC3(OCCS3)CC2)=O)OC2=C(C=CC=C2)C(=O)C=1
計算された属性
- せいみつぶんしりょう: 331.08782920g/mol
- どういたいしつりょう: 331.08782920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 81.1Ų
2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6122-0128-2μmol |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-5μmol |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-10mg |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-3mg |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-20mg |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-40mg |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-30mg |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-75mg |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-2mg |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6122-0128-20μmol |
2-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl}-4H-chromen-4-one |
1351653-87-6 | 20μmol |
$79.0 | 2023-09-09 |
2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-oneに関する追加情報
Introduction to 2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one (CAS No. 1351653-87-6)
2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique spirocyclic framework and chromene core. This compound, identified by its CAS number 1351653-87-6, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, offering potential applications in drug discovery and development.
The molecular structure of 2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one consists of a spirocyclic system formed by the union of a cyclopentanone ring and a tetrahydropyrimidine ring, which is further functionalized with an oxo group and a thio group at the 1-position. This spirocyclic scaffold is connected to a chromene moiety via an acyl linkage at the 8-position, creating a multifaceted platform for chemical modification and biological evaluation.
The chromene core, characterized by its 4H-chromen-4-one moiety, is well-known for its pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. The presence of the spirocyclic system in this compound introduces additional complexity, which may influence its biological interactions and pharmacokinetic profile. Such structural features are often exploited to enhance binding affinity and selectivity in drug design.
In recent years, there has been growing interest in spirocyclic compounds due to their rigid conformation and potential to mimic biologically active natural products. The spirocyclic system in 2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one provides a stable scaffold that can be further modified to explore novel pharmacological targets. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and receptor binding.
The synthesis of 2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one involves multi-step organic transformations, including cyclization reactions, acylation processes, and functional group interconversions. The precise control of reaction conditions is crucial to achieve the desired regioselectivity and yield. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and scalability of the synthesis.
From a computational chemistry perspective, the molecular modeling of 2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one has provided valuable insights into its conformational stability and electronic properties. Quantum mechanical calculations have been used to predict binding affinities with biological targets, aiding in the rational design of derivatives with improved pharmacological activity. These computational studies also help in understanding the mechanistic aspects of drug-receptor interactions.
The biological evaluation of 2-{1-oxa-4-thia-8-azaspiro4.5decane}-8-carbonyl)- chromen - one (CAS No. 1351653 - 87 - 6) has revealed promising results in preclinical studies. Initial assays have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer progression. The chromene moiety contributes to its antioxidant properties, while the spirocyclic system enhances its ability to interact with specific protein targets. These findings have prompted further investigation into its therapeutic potential.
One of the most intriguing aspects of this compound is its ability to exhibit dual functionality due to the presence of both heterocyclic systems and acyl groups. This dual functionality allows for diverse chemical modifications, enabling the development of libraries of derivatives with tailored biological activities. Such libraries are invaluable tools in high-throughput screening programs aimed at identifying novel lead compounds for drug development.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery programs. Compounds like 2-{1-oxa - 4 - thia - 8 - azaspiro - 45decane - 8 - carbonyl} - 44hchromen -44one (CAS No .1351653 - 87 -6) exemplify how structural complexity can be leveraged to develop innovative therapeutic agents. By combining different pharmacophoric elements into a single molecule, researchers can create compounds with enhanced potency and selectivity.
In conclusion,2-{1-oxa - 44hchromen44one (CAS No .1351653 -87 -6) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities . Further research is warranted to fully elucidate its pharmacological profile and explore new avenues for therapeutic application . As our understanding of molecular interactions continues to evolve , compounds like this will play an increasingly important role in the development of next-generation pharmaceuticals .
1351653-87-6 (2-{1-oxa-4-thia-8-azaspiro4.5decane-8-carbonyl}-4H-chromen-4-one) 関連製品
- 1926163-29-2(Tyr-Uroguanylin (mouse, rat))
- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)
- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)
- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)
- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)
- 128095-49-8(1-Deoxy-1-fluoro-2,3,4-triacetate Methyl Ester α-L-Idopyranuronic Acid)
- 926268-51-1(3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid)
- 921996-79-4(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cycloheptylacetamide)
- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)




